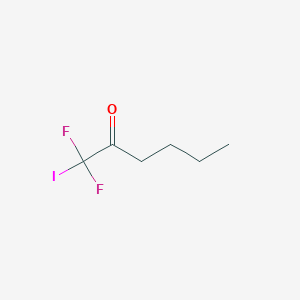
2-Hexanone, 1,1-difluoro-1-iodo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hexanone, 1,1-difluoro-1-iodo- is an organic compound with the molecular formula C6H10F2IO It is a derivative of hexanone, where two fluorine atoms and one iodine atom are substituted at the first carbon position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hexanone, 1,1-difluoro-1-iodo- typically involves the halogenation of hexanone. One common method is the reaction of hexanone with iodine and a fluorinating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
Industrial production of 2-Hexanone, 1,1-difluoro-1-iodo- may involve a continuous flow process where hexanone is reacted with iodine and a fluorinating agent in a reactor. The product is then purified using distillation or chromatography techniques to obtain the desired compound with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Hexanone, 1,1-difluoro-1-iodo- undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the carbonyl group can yield alcohols or other reduced products.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide, potassium cyanide, or primary amines in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products
Substitution: Formation of substituted hexanones or hexanols.
Oxidation: Formation of hexanoic acid or other oxidized products.
Reduction: Formation of hexanol or other reduced derivatives.
Applications De Recherche Scientifique
2-Hexanone, 1,1-difluoro-1-iodo- has several applications in scientific research:
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-Hexanone, 1,1-difluoro-1-iodo- involves its interaction with various molecular targets. The fluorine and iodine atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. The carbonyl group can undergo nucleophilic addition or substitution reactions, leading to the formation of various products.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Hexanone, 1,1-difluoro-1-chloro-
- 2-Hexanone, 1,1-difluoro-1-bromo-
- 2-Hexanone, 1,1-difluoro-1-fluoro-
Uniqueness
2-Hexanone, 1,1-difluoro-1-iodo- is unique due to the presence of both fluorine and iodine atoms, which impart distinct chemical properties
Propriétés
Numéro CAS |
150542-09-9 |
|---|---|
Formule moléculaire |
C6H9F2IO |
Poids moléculaire |
262.04 g/mol |
Nom IUPAC |
1,1-difluoro-1-iodohexan-2-one |
InChI |
InChI=1S/C6H9F2IO/c1-2-3-4-5(10)6(7,8)9/h2-4H2,1H3 |
Clé InChI |
HUPPJGUJPSUJBU-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(=O)C(F)(F)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


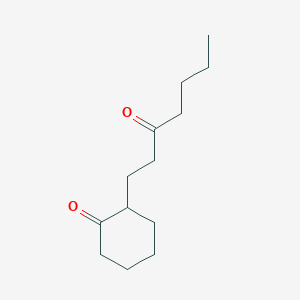
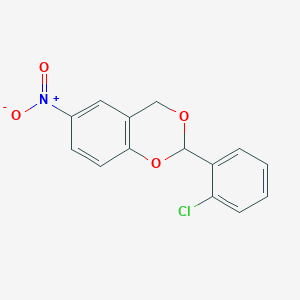
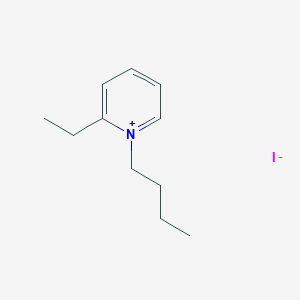
![N~2~-[1-(1-Benzofuran-2-yl)ethyl]-6-(1-fluoroethyl)-1,3,5-triazine-2,4-diamine](/img/structure/B14262705.png)
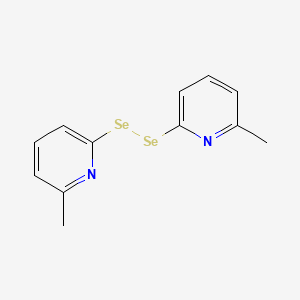
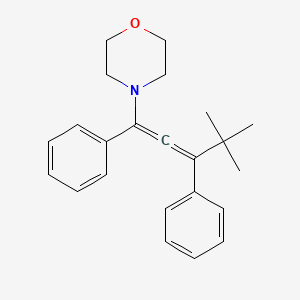
![3-(3-Chlorophenyl)-2-[2-(1H-indol-3-yl)ethyl]quinazolin-4(3H)-one](/img/structure/B14262715.png)
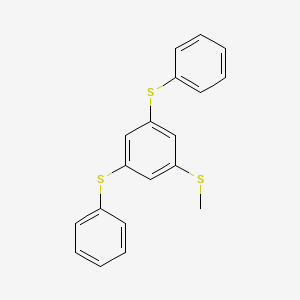
![Bis{[5-methyl-2-(propan-2-yl)cyclohexyl]oxy}boranyl](/img/structure/B14262724.png)
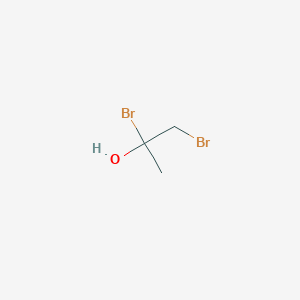
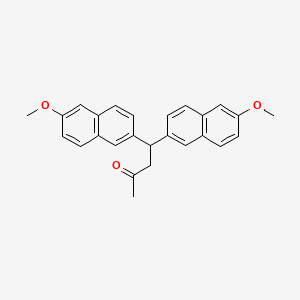
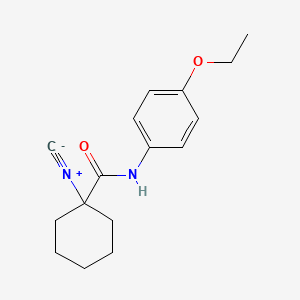
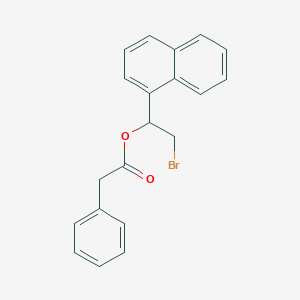
![tert-Butyl(diphenyl)[(prop-1-en-2-yl)oxy]silane](/img/structure/B14262747.png)
